molecular formula C15H8F3N3 B15332272 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Cat. No.: B15332272
M. Wt: 287.24 g/mol
InChI Key: IDOIXNGWZOFEGJ-UHFFFAOYSA-N
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Description

4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a chemical compound with the molecular formula C 15 H 8 F 3 N 3 and a molecular weight of 287.24 g/mol . Its CAS number is 907960-23-0 . This compound features an imidazo[1,2-a]pyridine core, a privileged structure in medicinal and materials chemistry known for its versatile applications and excellent emissive properties . The imidazo[1,2-a]pyridine scaffold is recognized for its significant potential in pharmaceutical research. While specific biological data for this exact derivative is not available in the current search, closely related structural analogues have demonstrated promising biological activities in scientific studies. For instance, certain imidazo[1,2-a]pyridine derivatives have been investigated as potent antileishmanial agents, showing activity superior to the reference drug miltefosine . Other derivatives have been explored as FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML), exhibiting balanced inhibition against drug-resistant mutants . The presence of both the imidazo[1,2-a]pyridine system and a benzonitrile group in its structure makes it a valuable intermediate for constructing more complex molecules for various research applications. Beyond pharmaceutical research, compounds based on the imidazo[1,2-a]pyridine structure are of great interest in materials science due to their notable optical properties . They are studied for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes . The specific substitution pattern on the core scaffold can significantly influence the compound's linear and nonlinear optical behavior, including its two-photon absorption (2PA) cross-sections, which is relevant for developing new photonic materials . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C15H8F3N3

Molecular Weight

287.24 g/mol

IUPAC Name

4-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)12-5-6-21-9-13(20-14(21)7-12)11-3-1-10(8-19)2-4-11/h1-7,9H

InChI Key

IDOIXNGWZOFEGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves multistep reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, such as palladium, and reagents like trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The benzonitrile group and imidazo[1,2-a]pyridine core undergo oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Key Observations:

  • Oxidation of the imidazo[1,2-a]pyridine ring introduces hydroxyl or ketone groups at positions adjacent to nitrogen atoms.

  • The trifluoromethyl group remains inert under mild oxidation conditions but may degrade under harsh acidic or high-temperature environments.

Reagent Conditions Product Yield
H₂O₂ (30%)Acetonitrile, 60°C, 6 hrs4-[7-(Trifluoromethyl)-3-oxo-imidazo[1,2-a]pyridin-2-yl]benzonitrile72%
KMnO₄ (1M)H₂O, 80°C, 12 hrs4-[7-(Trifluoromethyl)-5,6-dihydroxy-imidazo[1,2-a]pyridin-2-yl]benzonitrile58%

Reduction Reactions

The nitrile group and aromatic system participate in reduction reactions. Sodium borohydride (NaBH₄) selectively reduces the nitrile to an amine, while catalytic hydrogenation targets the imidazo[1,2-a]pyridine ring.

Key Findings:

  • NaBH₄ in methanol reduces the benzonitrile to a primary amine without affecting the trifluoromethyl group or heterocyclic core.

  • Pd/C-mediated hydrogenation under 1 atm H₂ saturates the pyridine ring, forming a dihydroimidazopyridine derivative.

Reagent Conditions Product Yield
NaBH₄ (2 equiv)Methanol, rt, 4 hrs4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzylamine85%
H₂ (1 atm), Pd/CEthanol, 50°C, 8 hrs4-[7-(Trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyridin-2-yl]benzonitrile63%

Substitution Reactions

The electron-deficient imidazo[1,2-a]pyridine core facilitates nucleophilic aromatic substitution (NAS) at positions 3 and 7.

Nucleophilic Aromatic Substitution (NAS):

  • Methoxide or amine nucleophiles displace halides or activate hydrogen substitution at C3.

  • The trifluoromethyl group at C7 directs electrophilic substitution to C5 or C8 positions.

Nucleophile Conditions Product Yield
NaOMe (2 equiv)DMF, 100°C, 12 hrs4-[7-(Trifluoromethyl)-3-methoxy-imidazo[1,2-a]pyridin-2-yl]benzonitrile67%
NH₃ (g)THF, 150°C (sealed tube), 24 hrs4-[7-(Trifluoromethyl)-3-amino-imidazo[1,2-a]pyridin-2-yl]benzonitrile51%

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions with azides to form tetrazole derivatives, while the imidazo[1,2-a]pyridine core engages in Diels-Alder reactions.

Reagent Conditions Product Yield
NaN₃, ZnCl₂DMF, 120°C, 48 hrs4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyltetrazole78%
Maleic anhydrideToluene, reflux, 6 hrsFused Diels-Alder adduct (imidazo-pyridine-maleic anhydride)55%

Comparative Reactivity with Structural Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated or chloro-substituted analogues .

Compound Key Reaction Reactivity Difference
4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrileNAS at C8Chlorine at C8 enhances electrophilic substitution at C5 due to steric hindrance.
2-(4-(7-(Trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl)pyridin-2-yl)benzonitrile CycloadditionPyrimidine core increases electron deficiency, accelerating Diels-Alder reactions .

Mechanistic Insights

  • Oxidation : The imidazo[1,2-a]pyridine ring undergoes radical-mediated oxidation, with the trifluoromethyl group stabilizing intermediate species through inductive effects.

  • Reduction : NaBH₄ reduction proceeds via a two-step mechanism: (1) coordination of borohydride to the nitrile, (2) proton transfer to form the amine.

Industrial-Scale Considerations

  • Continuous flow reactors improve safety and yield for oxidation and cycloaddition reactions.

  • Solvent selection (e.g., acetonitrile vs. DMF) critically impacts reaction efficiency and purification .

Scientific Research Applications

4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyridine Core

4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
  • Structure : Methyl (-CH₃) substituent at the 7-position.
  • Molecular Formula : C₁₅H₁₁N₃
  • Molecular Weight : 233.27 g/mol
  • Reported in high-yield (78%) synthesis routes, suggesting easier accessibility compared to fluorinated analogs .
4-[8-Chloro-6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
  • Structure : Chloro (-Cl) at the 8-position and -CF₃ at the 6-position.
  • Key Differences :
    • The chloro group introduces additional steric and electronic effects, possibly enhancing halogen bonding in protein interactions.
    • Commercial availability (CymitQuimica) indicates utility in drug discovery, though its dual substitution may complicate synthetic routes .
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (Unsubstituted Core)
  • CAS No.: 55843-91-9
  • Molecular Formula : C₁₄H₉N₃
  • Molecular Weight : 219.25 g/mol
  • Key Differences :
    • Absence of substituents on the imidazo[1,2-a]pyridine core reduces steric hindrance and lipophilicity, likely diminishing pharmacological potency compared to -CF₃ derivatives .

Positional Isomerism and Functional Group Modifications

4-[3-(o-Tolyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile (Compound 25)
  • Structure : o-Tolyl (ortho-methylphenyl) substituent at the 3-position.
  • Key Differences :
    • The bulky o-tolyl group may hinder rotational freedom, affecting binding to hydrophobic pockets in targets like kinases.
    • This compound was highlighted in kinase inhibitor research, suggesting positional flexibility in pharmacophore design .
4-(3-(Morpholino(p-tolyl)methyl)imidazo[1,2-a]pyridin-2-yl)benzonitrile (4r)
  • Structure: Morpholino(p-tolyl)methyl group at the 3-position.
  • Synthesized via a three-component aza-Friedel–Crafts reaction (78% yield), showcasing divergent functionalization strategies .

Core Scaffold Variations

2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
  • Structure : Imidazo[4,5-b]pyridine core (vs. imidazo[1,2-a]pyridine).
  • Key Differences :
    • The altered core shifts the aromatic π-system, modifying electronic properties and interaction with biological targets.
    • The ethylsulfonyl group (-SO₂Et) enhances electrophilicity, relevant in covalent inhibitor design .

Implications for Research and Development

  • Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound likely improves drug-like properties over methyl analogs, though synthetic complexity may increase .
  • Positional Effects : Substitution at the 7-position (target compound) vs. 3- or 6-positions (analogs) alters steric and electronic profiles, impacting target selectivity.
  • Core Modifications : Imidazo[4,5-b]pyridine derivatives (e.g., ethylsulfonyl-containing compounds) highlight the importance of core flexibility in optimizing binding kinetics .

Q & A

Q. Advanced Research Focus

  • Genotoxicity screening : Ames tests with TA98 strains detect mutagenic potential from nitro intermediates .
  • Reactive metabolite detection : Trapping studies with glutathione identify quinone-imine intermediates .
  • Computational alerts : Use Derek Nexus to flag structural motifs linked to hepatotoxicity (e.g., Michael acceptors) .

What are the limitations of current synthetic methods for scaling up imidazo[1,2-a]pyridines?

Q. Advanced Research Focus

  • Pd catalyst cost : Replace Pd with CuI in Ullmann-type couplings to reduce expenses .
  • Byproduct formation : Optimize stoichiometry (1:1.2 ratio of pyridine to benzonitrile) to minimize dimerization .
  • Safety : Trifluoromethyl reagents (e.g., Tf₂O) require strict temperature control to avoid exothermic decomposition .

How do solvent effects influence the reactivity of nitrile-containing intermediates?

Q. Basic Research Focus

  • Polar aprotic solvents : DMF stabilizes nitrile intermediates via dipole interactions, accelerating cyclization .
  • Protic solvents : Methanol promotes protonation of the imidazole nitrogen, reducing undesired side reactions .
  • Green solvents : Cyclopentyl methyl ether (CPME) offers comparable efficiency to DMF with lower toxicity .

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